Bienvenue dans la boutique en ligne BenchChem!

ASAH1-IN-E2

target engagement DARTS ASAH1 selectivity

ASAH1-IN-E2 (designated 'E2' in the primary literature) is a guanidine-based synthetic small molecule identified as a direct inhibitor of human acid ceramidase 1 (ASAH1; N-acylsphingosine amidohydrolase. The compound emerged as the most potent anti-angiogenic hit from a focused library of 68 guanidine-bearing derivatives screened for anti-proliferative activity in human umbilical vein endothelial cells (HUVECs).

Molecular Formula C21H19N3O2
Molecular Weight 345.402
Cat. No. B1192172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASAH1-IN-E2
SynonymsASAH1-IN-E2;  ASAH1 N-E2;  ASAH1N-E2
Molecular FormulaC21H19N3O2
Molecular Weight345.402
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ASAH1-IN-E2 (E2) Procurement Guide: Compound Class, Target Identity, and Baseline Characteristics


ASAH1-IN-E2 (designated 'E2' in the primary literature) is a guanidine-based synthetic small molecule identified as a direct inhibitor of human acid ceramidase 1 (ASAH1; N-acylsphingosine amidohydrolase 1) [1]. The compound emerged as the most potent anti-angiogenic hit from a focused library of 68 guanidine-bearing derivatives screened for anti-proliferative activity in human umbilical vein endothelial cells (HUVECs) [1]. Its IUPAC name is [1,1'-Biphenyl]-4-yl 2-(4-guanidinophenyl)acetate (molecular formula C21H19N3O2; MW 345.40), and it is supplied as a solid powder (>98% purity, soluble in DMSO) . Unlike many ASAH1 inhibitors derived from pyrimidine, lipid, or unrelated chemotypes, ASAH1-IN-E2 occupies a distinct guanidine-based chemical space with a fully characterized binding mode to the ASAH1 hydrophobic pocket, confirmed by competitive enzyme kinetics, drug affinity responsive target stability (DARTS), and phage display biopanning [1].

Why Generic ASAH1 Inhibitor Substitution Is Not Equivalent to ASAH1-IN-E2 (E2)


ASAH1 inhibitors are chemically heterogeneous, spanning pyrimidine-based pro-drugs (carmofur), non-lipid ceramidase inhibitors (ceranib-2), and peptidomimetic lysosomotropic agents (LCL-521), each with distinct target engagement profiles, off-target liabilities, and cellular assay windows [1][2]. Among the 68 guanidine derivatives co-screened with E2, only three compounds showed anti-angiogenic activity at 5 µM in a chemoinvasion assay, and E2 was the most efficacious of the three; the inactive analog A11, which shares the guanidine-biphenyl scaffold, failed to inhibit ASAH1 enzymatic activity, demonstrating that minor structural variations within the same chemotype abolish target binding [1]. Furthermore, E2's mechanism—direct binding to the ASAH1 hydrophobic pocket with competitive inhibition kinetics—has been validated by DARTS proteolysis protection, siRNA knockdown phenocopying, and S1P rescue experiments, establishing a complete target engagement chain that is not replicated for most other ASAH1 inhibitors [1]. Generic substitution without identical target engagement validation, matched angiogenic phenotypic readout, and within-class chemical filtration data therefore carries substantial risk of negative experimental results.

Quantitative Differentiation Evidence for ASAH1-IN-E2 (E2) Against Closest Analogs and In-Class Candidates


Target Engagement Specificity: ASAH1 vs. ASAH2 Selectivity by DARTS Proteolysis Protection

E2 binds directly to ASAH1 but not to the closely related acid ceramidase isoform ASAH2, as demonstrated by DARTS assay. In the presence of E2, ASAH1 protein was protected from pronase-mediated proteolysis in a dose-dependent manner (p = 0.0054), whereas ASAH2 protein showed no protection at the same E2 concentrations [1]. The inactive analog A11 showed no protection of either ASAH1 or ASAH2, confirming that target engagement is both compound-specific and isoform-selective [1]. This isoform-level selectivity within the acid ceramidase family is not reported for carmofur, ceranib-2, or LCL-521 in comparable DARTS or orthogonal target engagement assays.

target engagement DARTS ASAH1 selectivity ASAH2 proteolysis protection

Enzymatic Inhibition Mechanism: Competitive Binding Kinetics vs. Inactive Analog A11

E2 acts as a competitive inhibitor of ASAH1 with respect to its fluorogenic substrate, as demonstrated by Michaelis-Menten and Lineweaver-Burk kinetic analyses. E2 treatment increased the apparent Km without affecting Vmax, diagnostic of competition for the substrate-binding hydrophobic pocket [1]. In contrast, the structurally similar guanidine derivative A11 showed no change in Km or Vmax, confirming that the inhibitory activity is not a general property of the guanidine-biphenyl scaffold but specifically requires the E2 substitution pattern [1]. Molecular docking placed E2 within the hydrophobic catalytic pocket of ASAH1, consistent with the kinetic mechanism [1]. This competitive, active-site mechanism is distinct from the irreversible or allosteric mechanisms proposed for carmofur and the non-lipid mechanism of ceranib-2.

enzyme kinetics competitive inhibition Michaelis-Menten Lineweaver-Burk ASAH1

Anti-Angiogenic Phenotypic Screen Hit Rate: E2 vs. 68-Member Guanidine Library

From a library of 68 guanidine-bearing compounds screened at 10 µM for anti-proliferative activity against HUVECs, only 13 compounds (19.1%) showed inhibitory activity. Among these, 7 were non-cytotoxic, and only 3 compounds—including E2—demonstrated anti-angiogenic activity in a VEGF-induced chemoinvasion assay at 5 µM [1]. E2 exhibited the highest efficacy among the three confirmed hits in the chemoinvasion assay [1]. This stepwise filtration (proliferation → viability → chemoinvasion) establishes E2 as the most characterized anti-angiogenic guanidine derivative in the library, with an IC50 of 17 µM for HUVEC proliferation inhibition in the MTT assay without cytotoxicity up to 40 µM [1].

angiogenesis HUVEC proliferation phenotypic screening guanidine library hit rate

In Vivo Anti-Angiogenic Activity: Chorioallantoic Membrane (CAM) Assay vs. Retinoic Acid Positive Control

E2 potently suppressed neo-vascularization in the chick chorioallantoic membrane (CAM) assay at a dose of 1 µg, comparable in effect to the positive control retinoic acid (1 µg) [1]. This in vivo efficacy complements the in vitro data showing that E2 inhibited VEGF-induced HUVEC chemoinvasion and tube formation in a dose-dependent manner [1]. The CAM assay provides a functional angiogenesis readout in a living, vascularized tissue context. Among the four major ASAH1 inhibitors (E2, carmofur, ceranib-2, LCL-521), only E2 has published CAM assay data directly demonstrating anti-angiogenic activity in a non-tumor in vivo model [1].

in vivo angiogenesis CAM assay neo-vascularization retinoic acid anti-angiogenic

Target-Mediated Efficacy: siRNA Knockdown Phenocopy and S1P Rescue Experiments

siRNA-mediated knockdown of ASAH1 in HUVECs recapitulated the anti-proliferative and anti-angiogenic effects of E2, confirming that ASAH1 inhibition is the primary mechanism driving E2's phenotype [1]. Conversely, co-treatment with sphingosine-1-phosphate (S1P, 1 µM)—the downstream product of ASAH1 activity—partially rescued E2-mediated suppression of HUVEC proliferation and Akt pathway signaling, providing a chemical complementation test of mechanism [1]. This bidirectional target validation (knockdown phenocopy + product rescue) is not published for ceranib-2 or LCL-521 in HUVEC angiogenesis models, and carmofur's S1P rescue data are limited to cancer cell apoptosis contexts [1][2].

siRNA knockdown phenocopy S1P rescue target validation mechanism of action

Chemical Scaffold Differentiation: Guanidine-Biphenyl vs. Pyrimidine, Non-Lipid, and Peptidomimetic ASAH1 Inhibitors

ASAH1-IN-E2 (E2) is the only well-characterized ASAH1 inhibitor built on a guanidine-biphenyl scaffold, distinguishing it from carmofur (a 5-fluorouracil pyrimidine analog), ceranib-2 (a non-lipid benzoxazolone derivative), and LCL-521 (a lysosomotropic peptidomimetic) [1][2]. Within the E2 chemotype, the structure-activity relationship is exceptionally steep: the guanidine moiety, biphenyl ester linkage, and substitution pattern are all required, as demonstrated by the complete inactivity of the closely related analog A11 [1]. This scaffold divergence is functionally significant—carmofur carries the toxicological baggage of 5-fluorouracil-based antimetabolites and is limited by instability [2]; ceranib-2 suffers from poor aqueous solubility and low cellular bioavailability ; LCL-521 has dual ASAH1/ASMase inhibition complicating target deconvolution . E2's guanidine-biphenyl scaffold represents a chemically and pharmacologically independent starting point for medicinal chemistry.

guanidine scaffold chemical diversity ASAH1 inhibitor chemotypes structure-activity relationship lead optimization

Optimal Research and Industrial Application Scenarios for ASAH1-IN-E2 (E2)


Angiogenesis Target Validation Studies Requiring a Fully Characterized ASAH1 Inhibitor with Matched Negative Control

Researchers studying VEGF-dependent or VEGF-independent angiogenesis can use E2 as a chemical probe to test the role of ASAH1 in endothelial cell sprouting, migration, and tube formation. The availability of the structurally matched inactive analog A11 enables rigorous negative control experiments at identical concentrations, eliminating the confounding factor of scaffold-specific cytotoxicity [1]. The full target engagement package (DARTS, competitive kinetics, siRNA phenocopy, S1P rescue) means that any observed anti-angiogenic effect can be attributed to ASAH1 inhibition with high confidence [1]. This is particularly valuable for target validation in primary endothelial cell models where genetic manipulation is technically challenging.

Sphingolipid Signaling Studies Investigating the Ceramide/S1P Rheostat in Vascular Biology

E2 shifts the intracellular ceramide/S1P balance by inhibiting ASAH1-mediated ceramide hydrolysis, leading to ceramide accumulation and S1P depletion [1]. The S1P rescue data (1 µM S1P partially reversing E2 effects on proliferation and Akt signaling) establishes a reversible, titratable system for studying sphingolipid signaling dynamics in live HUVECs [1]. Unlike carmofur, which carries a 5-FU backbone that confounds sphingolipid readouts with DNA damage responses, E2's guanidine scaffold is not known to interfere with nucleotide metabolism, providing a cleaner tool for sphingolipid-focused studies [1].

In Vivo CAM Assay for Rapid Preclinical Screening of Anti-Angiogenic Agents

E2 is the only commercially available ASAH1 inhibitor with published efficacy in the chick chorioallantoic membrane (CAM) assay, showing neo-vascularization suppression at 1 µg, comparable to retinoic acid positive control [1]. Researchers establishing in vivo angiogenesis screening platforms can use E2 as a validated ASAH1-pathway reference compound to benchmark new chemical entities or to compare the contribution of ASAH1 inhibition versus VEGFR2 blockade in the CAM model. The 1 µg dose provides a defined starting point for dose-ranging studies [1].

Medicinal Chemistry Lead Optimization Starting from a Guanidine-Biphenyl Pharmacophore

Medicinal chemists seeking a novel ASAH1 inhibitor chemotype distinct from pyrimidine, benzoxazolone, or peptidomimetic scaffolds can use E2 as a starting point for SAR expansion. The steep SAR within the 68-member guanidine library—where only 3 of 68 compounds showed anti-angiogenic activity and only E2 was the most efficacious—provides clear directionality for which structural features are essential (guanidine group, biphenyl ester linkage) and which are not (allowing iterative optimization) [1]. The matched inactive analog A11 serves as a built-in negative control for every new analog synthesized [1]. This scaffold also avoids the 5-FU-associated toxicity of carmofur and the solubility limitations of ceranib-2 [1].

Quote Request

Request a Quote for ASAH1-IN-E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.